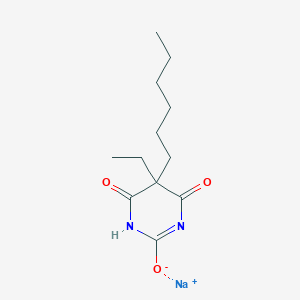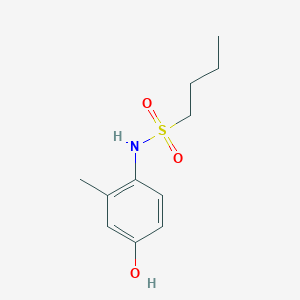![molecular formula C14H12ClNO4S B229785 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as N-(5-chloro-2-methylphenyl)-4-sulfamoylbenzoic acid, is a chemical compound that belongs to the class of sulfonamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH in many tissues, including the kidneys, lungs, and brain. By inhibiting this enzyme, 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid may alter the pH of these tissues, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid have been extensively studied. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, it has been shown to have antitumor activity against various types of cancer cells. Furthermore, it has been investigated as a potential anti-inflammatory agent, with some studies suggesting that it may reduce inflammation by inhibiting the activity of cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of various microorganisms. In addition, its potential applications in medicinal chemistry and pharmaceuticals make it a valuable compound for drug discovery and development.
One of the limitations of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is its potential toxicity. Some studies have suggested that it may have adverse effects on the liver and kidneys, especially at high doses. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid. One area of interest is its potential applications in cancer therapy. Several studies have shown that it has antitumor activity against various types of cancer cells, and further research is needed to determine its efficacy in vivo.
Another area of interest is its potential applications in the treatment of infectious diseases. Its broad-spectrum antimicrobial activity makes it a promising candidate for the development of new antibiotics.
Finally, further studies are needed to elucidate the mechanism of action of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid. This will help to better understand its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
In conclusion, 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its broad-spectrum antimicrobial activity, antitumor activity, and potential anti-inflammatory properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-chloro-2-methylaniline in the presence of sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes.
Eigenschaften
Molekularformel |
C14H12ClNO4S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
4-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(15)8-13(9)16-21(19,20)12-6-3-10(4-7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI-Schlüssel |
CGSDIPDBTOCGAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)




![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)